

A Comparative Guide to the Definitive Structural Confirmation of 3-Amino-N-methylbenzylamine

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Compound of Interest

Compound Name: 3-Amino-N-methylbenzylamine

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Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of drug discovery and materials science, the precise three-dimensional structure of a molecule is its fundamental identity. This atomic arrangement dictates its reactivity, biological activity, and physical properties. For a molecule like **3-Amino-N-methylbenzylamine**, a substituted benzylamine that presents potential as a building block in medicinal chemistry, an unverified or incorrectly assigned structure can derail research programs, invalidate structure-activity relationship (SAR) studies, and lead to significant wasted resources.

A thorough search of crystallographic and spectroscopic databases reveals a notable absence of a publicly available, single-crystal X-ray structure for **3-Amino-N-methylbenzylamine** (CAS 18759-96-1). This absence elevates the importance of a multi-technique, orthogonal approach to structural elucidation. This guide provides a comprehensive comparison of X-ray crystallography—the theoretical gold standard—with the essential spectroscopic techniques required to establish an unequivocal structural confirmation for novel or uncharacterized compounds like this one. We will explore not just the "what" but the "why" behind each experimental choice, providing field-proven protocols for researchers tasked with this critical analytical challenge.

Part 1: X-ray Crystallography — The Definitive, Yet Conditional, Gold Standard

Single-crystal X-ray diffraction (SCXRD) offers the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state. It provides a detailed atomic map, revealing precise bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers. This information is invaluable for understanding intermolecular interactions in the crystal lattice, which can inform formulation and solid-state properties.

The primary challenge, however, is not the analysis but obtaining a high-quality single crystal suitable for diffraction—a process that can be a significant bottleneck.

Expected Molecular Geometry

While an experimental structure is unavailable, we can predict the geometry based on known data for similar compounds. Key structural parameters for benzylamine derivatives are well-established.

Parameter	Expected Value	Rationale & Authoritative Source
C-N (aliphatic) Bond Length	~1.47 Å	Typical for a single bond between an sp ³ carbon and an sp ³ nitrogen. [1] [2]
C-C (aromatic) Bond Length	~1.39 Å	Average bond length in a benzene ring. [2]
C(aromatic)-C(benzyl) Bond Length	~1.51 Å	Standard length for a bond between an sp ² and sp ³ carbon. [1]
C-N-C Bond Angle	~112°	Expected for a secondary amine with steric influence from the benzyl group.
Aromatic C-C-C Angle	~120°	Characteristic of the hexagonal geometry of a benzene ring. [1]

Experimental Protocol 1: Single-Crystal X-ray Diffraction

This protocol outlines the necessary steps a researcher would take to determine the crystal structure of **3-Amino-N-methylbenzylamine**.

1. Crystal Growth (The Art of Patience):

- **Rationale:** The goal is to create a highly ordered, single crystal of sufficient size (0.1-0.3 mm) and quality. This is achieved by slowly inducing supersaturation of a solution.
- **Step 1: Purity Assessment.** Ensure the sample is of the highest possible purity (>98%) using techniques like NMR or HPLC. Impurities can inhibit crystallization.
- **Step 2: Solvent Screening.** Test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, toluene) to find a solvent in which it is moderately soluble.
- **Step 3: Crystallization Technique Selection.**
- **Slow Evaporation:** Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.^[3]
- **Vapor Diffusion:** Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.^{[3][4]}
- **Solvent Layering:** Carefully layer a less dense anti-solvent on top of a more dense solution of the compound. Crystals may form at the interface as the solvents slowly mix.^[3]

2. Data Collection and Structure Refinement:

- **Step 1: Crystal Mounting.** Select a well-formed, clear crystal under a microscope and mount it on a goniometer head.
- **Step 2: X-ray Diffraction.** Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections.
- **Step 3: Data Processing.** The diffraction pattern is collected and processed to determine the unit cell dimensions and the symmetry of the crystal lattice.
- **Step 4: Structure Solution and Refinement.** The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final, precise atomic coordinates.

Visualization: X-ray Crystallography Workflow



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Caption: Workflow for X-ray crystallography analysis.

Part 2: The Spectroscopic Imperative — Building the Structure Piece by Piece

In the absence of a crystal structure, a combination of spectroscopic techniques is not merely an alternative but a necessity. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR is the most powerful tool for determining the connectivity of a molecule in solution. ^1H NMR reveals the number and environment of protons, ^{13}C NMR maps the carbon skeleton, and 2D NMR techniques like COSY and HSQC/HMBC connect the atoms.

Experimental Protocol 2: NMR Spectroscopy

1. Sample Preparation:

- Step 1: Dissolve ~5-10 mg of **3-Amino-N-methylbenzylamine** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). DMSO-d_6 is often a good choice for amines as it allows for the observation of exchangeable N-H protons.^[5]
- Step 2: Add a small amount of an internal standard like tetramethylsilane (TMS), if not already present in the solvent.
- Step 3: Transfer the solution to a clean, dry NMR tube.

2. Data Acquisition:

- Step 1: Acquire a standard ^1H NMR spectrum.
- Step 2: Acquire a broadband-decoupled ^{13}C NMR spectrum.
- Step 3: Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify ^1H - ^1H couplings (i.e., which protons are adjacent).
- Step 4: Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct one-bond ^1H - ^{13}C correlations.
- Step 5: Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ^1H - ^{13}C correlations, which are crucial for connecting molecular fragments.

Predicted NMR Data for 3-Amino-N-methylbenzylamine

The following data are illustrative predictions based on established chemical shift principles and data for similar molecules.[\[6\]](#)[\[7\]](#)

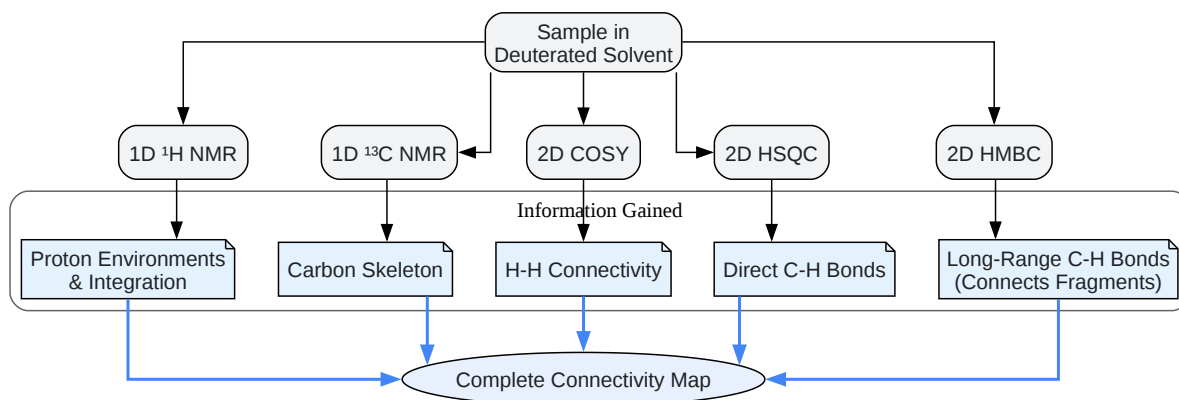
Predicted ^1H NMR (400 MHz, DMSO- d_6):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.0 - 7.2	m	1H	Ar-H
~6.5 - 6.7	m	3H	Ar-H
~5.1	s (broad)	2H	-NH ₂
~3.6	s	2H	-CH ₂ -
~2.3	s	3H	-CH ₃
~2.0	s (broad)	1H	-NH-

Predicted ^{13}C NMR (100 MHz, DMSO- d_6):

Chemical Shift (ppm)	Assignment
~148	Ar-C (C-NH ₂)
~140	Ar-C (C-CH ₂)
~129	Ar-CH
~115	Ar-CH
~114	Ar-CH
~113	Ar-CH
~55	-CH ₂ -
~35	-CH ₃

Visualization: NMR Analysis Workflow



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Caption: Workflow for structural elucidation using NMR.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

MS and IR provide crucial complementary data. MS confirms the molecular weight and offers structural clues through fragmentation, while IR identifies the functional groups present.

Experimental Protocol 3: Mass Spectrometry & IR Spectroscopy

- Mass Spectrometry (ESI or EI):
 - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI).
 - Infuse the sample into the mass spectrometer.
 - Acquire a full scan mass spectrum to determine the molecular ion peak ($[M+H]^+$ for ESI or $M^{+\cdot}$ for EI).
 - Perform fragmentation (MS/MS) on the molecular ion to analyze the resulting fragment ions.
- Infrared Spectroscopy (ATR):
 - Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
 - Acquire the IR spectrum, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.

Predicted Spectroscopic Data:

Technique	Expected Observation	Inferred Information
Mass Spec.	Molecular Ion: m/z 137.1079 ([M+H] ⁺)	Confirms molecular formula C ₈ H ₁₂ N ₂ .
Major Fragments: m/z 122, 106, 91	Suggests loss of -CH ₃ , cleavage of the N-CH ₂ bond, and formation of a tropylium ion, respectively. [8] [9]	
IR Spec.	~3450-3250 cm ⁻¹ (two bands)	N-H stretch of the primary amine (-NH ₂). [10]
~3350-3310 cm ⁻¹ (one band)	N-H stretch of the secondary amine (-NH-). [10] [11]	
~3100-3000 cm ⁻¹	Aromatic C-H stretch.	
~2950-2850 cm ⁻¹	Aliphatic C-H stretch.	
~1620 cm ⁻¹	N-H bend of the primary amine. [10]	
~1335-1250 cm ⁻¹	Aromatic C-N stretch.	

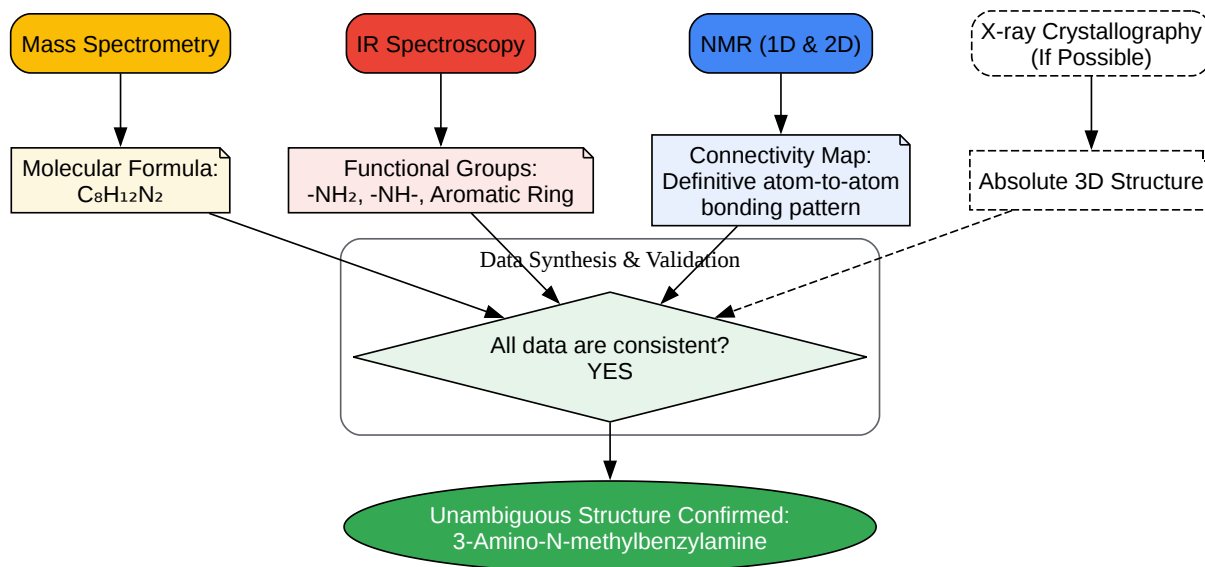
Part 3: Synthesis of Data — A Comparative Conclusion

No single technique in isolation (barring successful X-ray crystallography) can definitively confirm the structure of **3-Amino-N-methylbenzylamine**. The true power lies in the synthesis of the orthogonal data sets.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

Feature	X-ray Crystallography	NMR Spectroscopy	Mass Spectrometry	IR Spectroscopy
Information Provided	Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing.	Atomic connectivity, chemical environment of atoms, conformational dynamics in solution.	Molecular weight, elemental composition, fragmentation patterns for structural clues.	Presence of specific functional groups.
Sample Requirements	High-quality single crystal.	Soluble sample in a deuterated solvent (~5-10 mg).	Small amount of sample (~1 mg), soluble for ESI.	Small amount of neat sample.
Ambiguity	Low (unambiguous structure).	Low for connectivity; some ambiguity in conformation without advanced techniques.	High; isomers can have identical mass.	High; indicates functional groups, not their position.
Primary Limitation	Requires suitable single crystals.	Lower sensitivity, can be complex for large molecules.	Does not provide stereochemical or connectivity information directly.	Provides limited structural information.

Visualization: The Logic of Structural Confirmation



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Caption: Synergistic workflow for structural confirmation.

Final Conclusion: While X-ray crystallography remains the unparalleled gold standard for structural determination, its practical application is conditional upon successful crystallization. For **3-Amino-N-methylbenzylamine**, where such data is not readily available, a rigorous, multi-faceted spectroscopic approach is not a compromise but the cornerstone of sound scientific practice. The combination of mass spectrometry to confirm the molecular formula, infrared spectroscopy to identify key functional groups, and a full suite of 1D and 2D NMR experiments to map the atomic connectivity provides the necessary, cross-validating evidence to confirm the molecular structure with the highest degree of confidence. This integrated methodology ensures trustworthiness and scientific integrity in the characterization of any novel chemical entity.

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